
Formamido-N,N,N-trimethylmethanaminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formamido-N,N,N-trimethylmethanaminium iodide is a quaternary ammonium compound It is characterized by the presence of a formamido group attached to a trimethylmethanaminium moiety, with iodide as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Formamido-N,N,N-trimethylmethanaminium iodide typically involves the reaction of formamide with N,N,N-trimethylmethanaminium iodide under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors where formamide and N,N,N-trimethylmethanaminium iodide are combined under optimized conditions. The reaction mixture is then purified through crystallization or other separation techniques to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Formamido-N,N,N-trimethylmethanaminium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler amines or other reduced products.
Substitution: The iodide ion can be substituted with other anions through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like chloride or bromide ions can be used to replace the iodide ion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield formamido derivatives, while reduction could produce simpler amines.
Scientific Research Applications
Formamido-N,N,N-trimethylmethanaminium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound can be used in biochemical assays and as a stabilizing agent for proteins and enzymes.
Industry: The compound is used in the manufacture of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which Formamido-N,N,N-trimethylmethanaminium iodide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The formamido group can form hydrogen bonds with target molecules, while the trimethylmethanaminium moiety can interact with negatively charged sites. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Formamide: A simpler compound with similar functional groups but lacking the quaternary ammonium structure.
N,N,N-trimethylmethanaminium chloride: Similar structure but with chloride as the counterion instead of iodide.
Dimethylformamide: Contains a formamide group but with different substituents on the nitrogen atom.
Uniqueness
Formamido-N,N,N-trimethylmethanaminium iodide is unique due to its combination of a formamido group and a quaternary ammonium structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
52322-57-3 |
|---|---|
Molecular Formula |
C5H13IN2O |
Molecular Weight |
244.07 g/mol |
IUPAC Name |
formamidomethyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C5H12N2O.HI/c1-7(2,3)4-6-5-8;/h5H,4H2,1-3H3;1H |
InChI Key |
YMAXNTWFYOHLLR-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CNC=O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


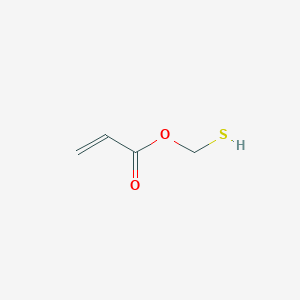
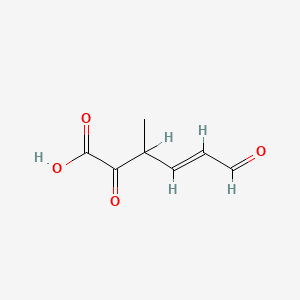


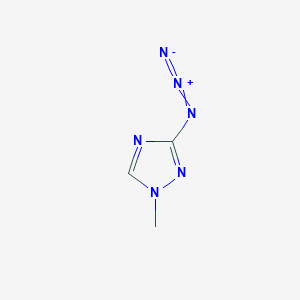
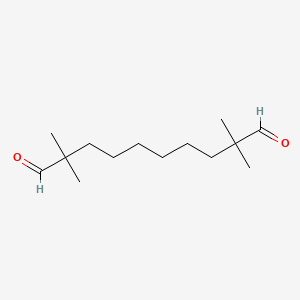
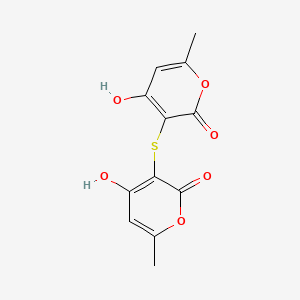
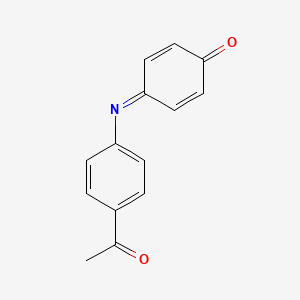
![(2-Ethyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B14635356.png)
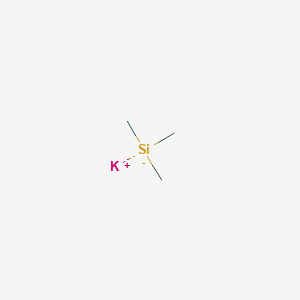
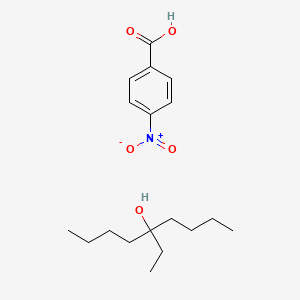
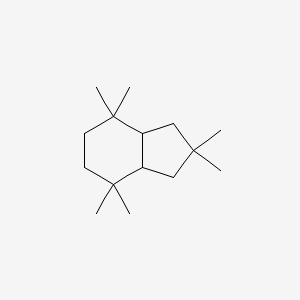
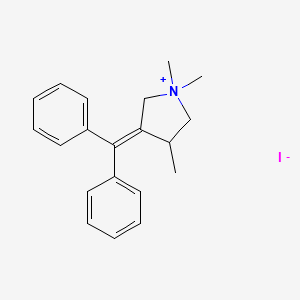
![Butyl 4-chloro-4-[(E)-(2-phenylpropan-2-yl)diazenyl]pentanoate](/img/structure/B14635406.png)
